2-Methoxyphenol-d3
Overview
Description
Introduction 2-Methoxyphenol-d3, commonly known as guaiacol, is a methoxyphenol compound derived from lignin. It is significant in various chemical reactions and properties due to its unique structure and characteristics.
Synthesis Analysis While specific papers on the synthesis of this compound were not found, the synthesis of similar compounds involves reactions like methoxylation and phenol reactions. These methods are likely applicable to this compound as well.
Molecular Structure Analysis The molecular structure of 2-methoxyphenol has been studied through gas-phase electron diffraction and quantum chemical calculations. It was found that the molecule tends to form a planar structure with an intramolecular hydrogen bond between the phenolic hydrogen and methoxy oxygen (Dorofeeva et al., 2009).
Chemical Reactions and Properties Methoxyphenols like 2-methoxyphenol are known to form strong intermolecular and intramolecular hydrogen bonds. These bonds play a crucial role in the chemical behavior and reactivity of these compounds (Varfolomeev et al., 2010).
Physical Properties Analysis The thermochemical properties of 2-methoxyphenol have been extensively studied, revealing insights into its vapor pressure, vaporization enthalpies, and sublimation enthalpies. These physical properties are influenced by the molecule's ability to form hydrogen bonds (Varfolomeev et al., 2010).
Scientific Research Applications
Molecular Studies : It is used for studying molecular orbitals, chemical activity, non-linear optical properties, and molecular electrostatic potential (Demircioğlu, Kaştaş, & Büyükgüngör, 2018).
Pharmaceutical Applications : Compounds of 2-Methoxyphenol-d3 show potential for treating Parkinson's disease and schizophrenia by combining dopaminergic and serotoninergic profiles (Del Bello et al., 2019).
Environmental Studies : It is used as a proxy for terrestrial biomass in studying chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Atmospheric Chemistry : The compound is involved in the atmospheric reaction of guaiacol with nitrate radicals, a process associated with wood combustion (Meng et al., 2020).
Chemical Bond Studies : It forms weak complexes with toluene solvent molecules, influencing intra-intermolecular hydrogen bonds (Zheng et al., 2006).
Hydrogen Bond Analysis : When clustered with water molecules, it forms cyclic structures with stronger hydrogen bonds, impacting the OH stretching band (Wu & Brutschy, 2004).
Antioxidant Properties : this compound is a potent antioxidant, even in polar environments, due to its high rate constant for hydrogen atom abstraction and minimal kinetic solvent effect (Heer et al., 2000).
Electrochemical Processes : It has a role in the mechanism of p-substituted phenolic compound removal during advanced electrochemical oxidation processes (Zaky & Chaplin, 2014).
Radical Scavenging Activities : The compound demonstrates effective radical scavenging activities, important in various biochemical processes (Alaşalvar et al., 2014).
Corrosion Inhibition : It acts as a good corrosion inhibitor for mild steel in seawater, with efficiency increasing with concentration (Liu et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
2-Methoxyphenol-d3, also known as Guaiacol-d3, is a deuterium-labeled version of Guaiacol . Guaiacol is a phenolic compound that primarily targets Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-κB) . COX-2 is an enzyme involved in inflammation and pain, while NF-κB is a protein complex that controls DNA transcription and cell survival .
Mode of Action
Guaiacol-d3 inhibits the expression of COX-2 and the activation of NF-κB when stimulated by lipopolysaccharides (LPS) . This inhibition results in an anti-inflammatory activity , as it reduces the production of pro-inflammatory mediators .
Biochemical Pathways
The biochemical pathways affected by Guaiacol-d3 are those involving COX-2 and NF-κB. By inhibiting COX-2, Guaiacol-d3 can reduce the production of prostaglandins, which are key mediators of inflammation . The inhibition of NF-κB activation prevents the transcription of genes involved in inflammation and cell survival .
Result of Action
The primary result of Guaiacol-d3’s action is its anti-inflammatory effect . By inhibiting COX-2 expression and NF-κB activation, it reduces the production of pro-inflammatory mediators, potentially alleviating symptoms of inflammation .
properties
IUPAC Name |
2-(trideuteriomethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480725 | |
Record name | 2-Methoxyphenol-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74495-69-5 | |
Record name | 2-Methoxyphenol-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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